molecular formula C8H3Cl3N2 B12515548 1,3,6-Trichloro-2,7-naphthyridine

1,3,6-Trichloro-2,7-naphthyridine

Cat. No.: B12515548
M. Wt: 233.5 g/mol
InChI Key: PLDYUWJNBYULRQ-UHFFFAOYSA-N
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Description

1,3,6-Trichloro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C₈H₃Cl₃N₂. It is a derivative of naphthyridine, characterized by the presence of three chlorine atoms at positions 1, 3, and 6 on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trichloro-2,7-naphthyridine typically involves the chlorination of 2,7-naphthyridine. One common method includes the reaction of 2,7-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trichloro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while oxidation reactions can produce naphthyridine oxides .

Scientific Research Applications

1,3,6-Trichloro-2,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-Trichloro-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,8-Trichloro-1,7-naphthyridine
  • 1,3,6,8-Tetrachloro-2,7-naphthyridine
  • 1,8-Naphthyridine

Uniqueness

1,3,6-Trichloro-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H3Cl3N2

Molecular Weight

233.5 g/mol

IUPAC Name

1,3,6-trichloro-2,7-naphthyridine

InChI

InChI=1S/C8H3Cl3N2/c9-6-1-4-2-7(10)13-8(11)5(4)3-12-6/h1-3H

InChI Key

PLDYUWJNBYULRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=C(C2=CN=C1Cl)Cl)Cl

Origin of Product

United States

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